molecular formula C8H7NO5 B2517812 4-amino-5-hydroxybenzene-1,2-dicarboxylicacid CAS No. 2384497-19-0

4-amino-5-hydroxybenzene-1,2-dicarboxylicacid

Cat. No.: B2517812
CAS No.: 2384497-19-0
M. Wt: 197.146
InChI Key: CLRGPWGEAMLBOF-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid (molecular formula: C₈H₇NO₅, molecular weight: 197.15 g/mol) is an aromatic dicarboxylic acid derivative featuring amino (-NH₂) and hydroxyl (-OH) substituents at positions 4 and 5, respectively, on the benzene ring.

Properties

IUPAC Name

4-amino-5-hydroxyphthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGPWGEAMLBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid derivatives followed by reduction and hydroxylation steps. One common method includes the nitration of phthalic anhydride to form 4-nitrophthalic acid, which is then reduced to 4-aminophthalic acid. Subsequent hydroxylation yields 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-hydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Synthesis and Reactions
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The nitro group can be reduced to regenerate amino groups.
  • Substitution : The hydroxyl group can participate in substitution reactions to yield ethers or esters.

These reactions enable the synthesis of complex organic compounds with tailored properties.

Biological Applications

Enzyme Modulation
Research indicates that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can modulate enzyme activities by forming stable complexes with metal ions. This property is crucial for understanding metabolic pathways and enzyme interactions in biological systems.

Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Its efficacy has been compared to standard antibiotics, showing potential as an alternative therapeutic agent in treating infections.

Anticancer Properties
In vitro studies have demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid possesses significant cytotoxic effects against several cancer cell lines. It induces apoptosis and disrupts cell cycle progression, making it a candidate for cancer treatment.

Anti-inflammatory Effects
This compound also shows anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines and reducing the activity of enzymes involved in inflammatory processes.

Industrial Applications

In the industrial sector, 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for high-performance materials used in various applications.

Case Studies

Cytotoxicity Assays
A study assessed the cytotoxic effects of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid on KB and IGROV1 cancer cell lines. The compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option.

Enzyme Inhibition Studies
Research highlighted the compound's ability to inhibit proteases involved in inflammation. Results demonstrated a dose-dependent inhibition pattern comparable to standard anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Aromatic Dicarboxylic Acid Derivatives

4-(Methylamino)benzene-1,2-Dicarboxylic Acid
  • Structure: Substituted with a methylamino group (-NHCH₃) at position 4 and lacks the hydroxyl group at position 4.
  • Molecular Formula: C₉H₉NO₄.
  • Molecular Weight : 195.17 g/mol.
  • Key Differences: The methyl group on the amino substituent reduces polarity compared to the primary amino group in the target compound. This modification may influence solubility and binding affinity in biological systems .
4-Aminophthalic Acid (4-Amino-1,2-Benzenedicarboxylic Acid)
  • Structure : Lacks the hydroxyl group at position 5.
  • Molecular Formula: C₈H₇NO₄.
  • Molecular Weight : 181.15 g/mol.
3- and 4-Nitrobenzene-1,2-Dicarboxylic Acids
  • Structure: Nitro (-NO₂) substituents at positions 3 or 4 instead of amino/hydroxyl groups.
  • Molecular Formula: C₈H₅NO₆ (3-nitro); C₈H₅NO₆ (4-nitro).
  • Key Differences : The electron-withdrawing nitro group increases acidity of the carboxylic groups and alters reactivity in electrophilic substitution reactions .
4-[(S)-Amino(Carboxy)Methyl]Benzene-1,2-Dicarboxylic Acid
  • Structure: Features an additional chiral carboxymethyl group on the amino substituent.
  • Molecular Formula: C₁₀H₉NO₆.
  • Molecular Weight : 239.18 g/mol.
  • Key Differences : Enhanced stereochemical complexity and increased molecular weight make this compound suitable for chiral recognition in NMR studies or asymmetric catalysis .

Cycloaliphatic Dicarboxylic Acids

cis-Cyclobutane-1,2-Dicarboxylic Acid
  • Structure : Cyclobutane ring with cis-oriented carboxylic acid groups.
  • Molecular Formula : C₆H₈O₄.
  • Molecular Weight : 144.13 g/mol.
  • Key Differences : The strained cyclobutane ring increases reactivity in ring-opening polymerizations. Lower solubility in polar solvents compared to aromatic analogs .
Cyclohexene- and Cyclohexane-1,2-Dicarboxylic Acids
  • Structure : Saturated (cyclohexane) or partially unsaturated (cyclohexene) six-membered rings.
  • Key Differences : Reduced aromaticity decreases thermal stability but improves compatibility in hydrophobic polymer matrices. Cyclohexene derivatives are intermediates in resin synthesis via Diels-Alder reactions .

Hydroxy-Substituted Analogs

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Features a propenoic acid chain and dihydroxy groups at positions 3 and 4.
  • Molecular Formula : C₉H₈O₄.
  • Molecular Weight : 180.16 g/mol.
  • Key Differences : The acrylic acid chain enables conjugation and antioxidant activity, unlike the rigid dicarboxylic acid backbone of the target compound .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid -NH₂ (C4), -OH (C5) C₈H₇NO₅ 197.15 Chelation, pharmaceutical intermediates
4-(Methylamino)benzene-1,2-dicarboxylic acid -NHCH₃ (C4) C₉H₉NO₄ 195.17 Modified solubility, biological studies
4-Aminophthalic acid -NH₂ (C4) C₈H₇NO₄ 181.15 Crystal engineering, less polar
3-Nitrobenzene-1,2-dicarboxylic acid -NO₂ (C3) C₈H₅NO₆ 211.13 High acidity, electrophilic reactions
cis-Cyclobutane-1,2-dicarboxylic acid Cyclobutane ring, cis-COOH C₆H₈O₄ 144.13 Polymer synthesis, ring-opening
Caffeic acid -OH (C3, C4), propenoic acid chain C₉H₈O₄ 180.16 Antioxidant, UV absorption

Biological Activity

4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 5-Amino-4-hydroxyphthalic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be represented as follows:

C8H7NO5\text{C}_8\text{H}_7\text{N}\text{O}_5

This compound features two carboxylic acid groups and an amino group, which contribute to its biological reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl and amino groups in the structure are known to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial activity against various pathogens.

Antioxidant Activity

A study conducted by researchers at the University of Tokyo demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid exhibits significant antioxidant properties. The compound was tested against common free radicals, showing a reduction in oxidative damage in vitro .

Enzyme Inhibition

In a series of experiments aimed at understanding the compound's inhibitory effects on metabolic enzymes, it was found that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid effectively inhibited the enzyme thymidylate synthase. This inhibition is crucial for its potential use as an antineoplastic agent since thymidylate synthase is vital for DNA synthesis .

Antimicrobial Activity

A comparative study on various dicarboxylic acids revealed that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL for S. aureus, indicating its potential as a therapeutic agent .

Data Table: Biological Activities of 4-Amino-5-Hydroxybenzene-1,2-Dicarboxylic Acid

Activity TypeTest Organism/TargetResult (MIC)Reference
AntioxidantFree radical scavengingSignificant
Enzyme InhibitionThymidylate synthaseIC50 = 0.9 µM
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
AntimicrobialEscherichia coliMIC = 25 µg/mL

Q & A

Q. What are the established synthetic routes for 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step functionalization of benzene-1,2-dicarboxylic acid derivatives. For example:

  • Amination and Hydroxylation : Sequential introduction of amino and hydroxyl groups via electrophilic substitution or catalytic methods. Reaction temperature, pH, and catalysts (e.g., Pd/C for hydrogenation) critically affect regioselectivity and yield .
  • Precursor Derivatives : Methyl or ethyl esters of benzene-1,2-dicarboxylic acid may serve as intermediates, with subsequent hydrolysis under acidic/basic conditions to recover carboxyl groups .
  • Purification : Use recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid?

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, amino/hydroxyl protons at δ 5.0–6.0 ppm). 13^{13}C NMR confirms carboxyl carbons (~170 ppm) .
  • IR : Stretching vibrations for -COOH (~2500–3500 cm1^{-1}), -NH2_2 (~3300 cm1^{-1}), and -OH (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 213.14 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the amino and hydroxyl groups influence the compound’s reactivity in coordination chemistry?

  • Chelation Potential : The ortho-dicarboxylic acid moiety, combined with electron-donating -NH2_2 and -OH groups, enhances metal-binding affinity (e.g., with transition metals like Cu2+^{2+} or Fe3+^{3+}). Stability constants can be determined via potentiometric titration .
  • pH-Dependent Behavior : Protonation states of -NH2_2 and -OH (pKa ~5–9) modulate ligand geometry and redox activity in metal complexes .

Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : If 1^1H NMR shows unexpected splitting, consider:
    • Tautomerism : Amino and hydroxyl groups may participate in keto-enol tautomerism, altering peak multiplicity.
    • Dynamic NMR : Variable-temperature NMR can reveal exchange processes between tautomeric forms .
    • X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles .

Q. How can computational methods predict the compound’s behavior in biological systems?

  • Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with -COOH/-NH2_2 groups .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential for blood-brain barrier penetration or hepatic metabolism .

Q. What challenges arise in designing assays to study this compound’s antioxidant activity?

  • Interference from Functional Groups : The -NH2_2 and -OH groups may reduce DPPH or ABTS radicals directly, complicating quantification. Use controlled blank experiments and ESR spectroscopy to distinguish specific antioxidant mechanisms .
  • Standardization : Compare with reference antioxidants (e.g., ascorbic acid) under identical pH and temperature conditions .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux with aryl acids, HPLC purification
Structural AnalysisX-ray crystallography, HR-ESI-MS
Metal Complex StabilityPotentiometric titration, UV-Vis kinetics
Biological Activity ScreeningMolecular docking, DPPH/ABTS assays

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